Enzymatic Recognition: Km Value Comparison for p-Bromophenyl Methyl vs. i-Propyl Sulfoxide
The steric bulk of the i-propyl group in p-bromophenyl i-propyl sulfoxide renders it a poor substrate for methyl sulfoxide reductases compared to its methyl analog. For p-bromophenyl methyl sulfoxide, the reported Km values are 2.75 mM (reductase I) and 1.30 mM (reductase II) [1]. In contrast, the study explicitly states that 'Replacement of the methyl group on the sulfur atom with a longer alkyl group... caused a markedly low or negligible substrate activity' [1].
| Evidence Dimension | Enzyme affinity (Km) for methyl sulfoxide reductase |
|---|---|
| Target Compound Data | Km not determined; activity described as 'markedly low or negligible' [1] |
| Comparator Or Baseline | p-Bromophenyl methyl sulfoxide: Km = 2.75 mM (reductase I) and 1.30 mM (reductase II) [1] |
| Quantified Difference | Qualitative shift from measurable affinity (Km ~1-3 mM) to negligible substrate activity. |
| Conditions | Rat kidney cytosol, purified methyl sulfoxide reductases I and II. |
Why This Matters
This differential enzyme recognition is critical for researchers studying sulfoxide metabolism or using these compounds as probes, as the i-propyl analog will not be processed by this metabolic pathway.
- [1] Fukazawa H, Tomisawa H, Ichihara S, Tateishi M. Purification and properties of methyl sulfoxide reductases from rat kidney. Arch Biochem Biophys. 1987;256(2):480-489. View Source
